Buserelin
Overview
Description
Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist . It is primarily used in the treatment of prostate cancer and endometriosis . It is also used for other indications such as the treatment of premenopausal breast cancer, uterine fibroids, and early puberty, in assisted reproduction for female infertility, and as a part of transgender hormone therapy .
Molecular Structure Analysis
Buserelin has a complex molecular structure with the chemical formula C60H86N16O13 . Its molecular weight is approximately 1239.447 g/mol .Chemical Reactions Analysis
Buserelin undergoes major degradation pathways including deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation . The degradation of Buserelin is different from small molecules .Physical And Chemical Properties Analysis
Buserelin has a molar mass of 1239.447 g/mol and a chemical formula of C60H86N16O13 . It is a small molecule and is part of the GnRH analogue; GnRH agonist; Antigonadotropin drug class .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Veterinary Medicine , specifically Animal Reproduction .
Summary of the Application
Buserelin is used in a protocol for gilts (young female pigs) involving fixed-time artificial insemination (FTAI) and post-cervical artificial insemination (PCAI). This protocol aims to optimize the reproductive and productive performance of gilts .
Methods of Application
In the treatment group, gilts received buserelin (10 μg, intramuscular) 120 hours after altrenogest treatment (18 days) and one single PCAI 30–33 hours after buserelin administration .
Application in Human Medicine
Specific Scientific Field
This application falls under the field of Human Medicine , specifically Endocrinology and Oncology .
Summary of the Application
Buserelin is used for the treatment of hormone-responsive cancers including prostate cancer and premenopausal breast cancer, and sex hormone-dependent uterine diseases including endometrial hyperplasia, endometriosis, and uterine fibroids .
Methods of Application
Buserelin is administered via nasal spray, subcutaneous injection, or subcutaneous implant .
Application in Assisted Reproduction
Specific Scientific Field
This application falls under the field of Reproductive Medicine , specifically Assisted Reproduction .
Summary of the Application
Buserelin is used in assisted reproduction procedures. It is a part of the protocol for controlled ovarian hyperstimulation in in-vitro fertilization (IVF) procedures .
Methods of Application
Buserelin is administered via nasal spray or subcutaneous injection. The dosage and timing of administration are determined by the healthcare provider based on the individual patient’s response .
Application in Precocious Puberty
Specific Scientific Field
This application falls under the field of Pediatric Endocrinology .
Summary of the Application
Buserelin is used in the treatment of precocious puberty, a condition where puberty starts too early in children .
Methods of Application
Buserelin is administered via nasal spray or subcutaneous injection. The dosage and timing of administration are determined by the healthcare provider based on the individual patient’s response .
Results or Outcomes
Buserelin treatment was found to be safe and well accepted, and offers the promise of improved linear growth potential in precocious puberty .
Application in Ovarian Cyst Treatment
Specific Scientific Field
This application falls under the field of Veterinary Medicine , specifically in the treatment of ovarian cysts in animals .
Summary of the Application
Buserelin is used in the treatment of ovarian cysts in animals. The frequency of follicular cysts at slaughter was significantly affected by treatment with Buserelin .
Methods of Application
The specific methods of application, including dosage and timing, are determined by the veterinary professional based on the individual animal’s condition .
Results or Outcomes
Treatment with Buserelin resulted in a significant reduction in the frequency of follicular cysts at slaughter .
Application in Pharmacokinetic Research
Specific Scientific Field
This application falls under the field of Pharmacokinetics .
Summary of the Application
Buserelin is used in pharmacokinetic research to understand its absorption, distribution, metabolism, and excretion in different species .
Methods of Application
In this context, Buserelin is administered intramuscularly, and blood samples are collected at various time points post-administration for analysis .
Results or Outcomes
The results of such studies provide valuable information about the pharmacokinetic parameters of Buserelin, which can guide its therapeutic use .
Safety And Hazards
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWODFFVMXJOKD-UVLQAERKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H86N16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68630-75-1 (acetate salt) | |
Record name | Buserelin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301024155 | |
Record name | Buserelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1239.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Buserelin stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). Buserelin desensitizes the GnRH receptor, reducing the amount of gonadotropin. In males, this results in a reduction in the synthesis and release of testosterone. In females, estrogen secretion is inhibited. While initially, there is a rise in FSH and LH levels, chronic administration of Buserelin results in a sustained suppression of these hormones. | |
Record name | Buserelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Buserelin | |
CAS RN |
57982-77-1 | |
Record name | Buserelin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buserelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06719 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buserelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buserelin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUSERELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXW8U3YXDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.